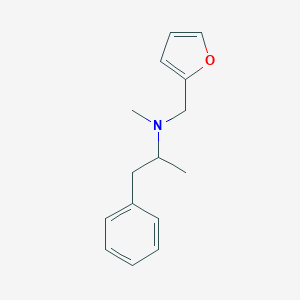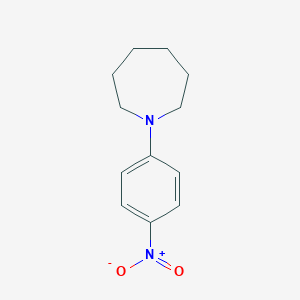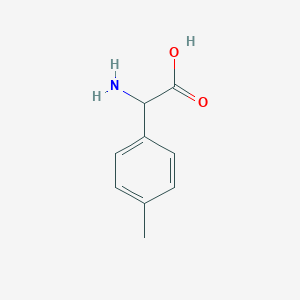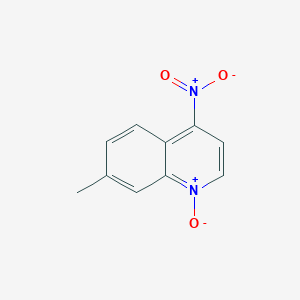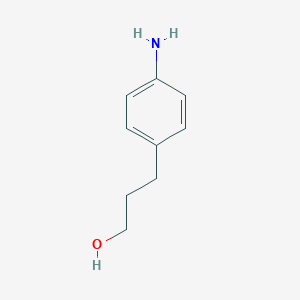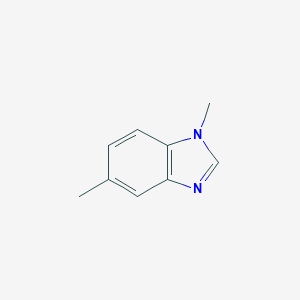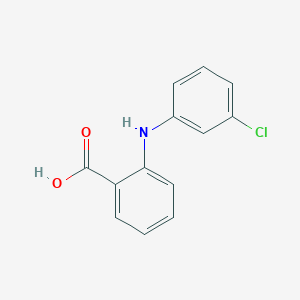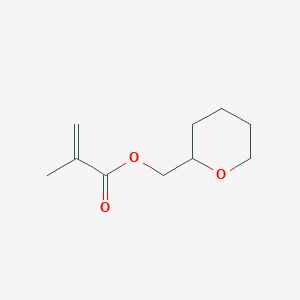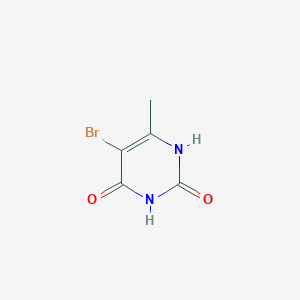
2-Methyl-2,3-diphenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-diphenyloxirane is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3-diphenyloxirane is not fully understood. However, it is believed to act as a reactive electrophile, which can undergo nucleophilic addition reactions with various biological molecules. This reaction can lead to the formation of covalent adducts, which can alter the biological activity of the target molecule. The exact mechanism of action of 2-Methyl-2,3-diphenyloxirane is still under investigation, and further studies are needed to fully understand its biological activity.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-2,3-diphenyloxirane has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have shown that it can induce liver toxicity and cause DNA damage in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-2,3-diphenyloxirane in lab experiments include its high reactivity and unique chiral properties. It can be used as a chiral building block for the synthesis of complex molecules, and it can also be used as a ligand for protein binding studies. However, the limitations of using 2-Methyl-2,3-diphenyloxirane include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-2,3-diphenyloxirane. One potential area of research is the development of new synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of its biological activity and potential use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2,3-diphenyloxirane and its potential toxicological effects. Overall, the study of 2-Methyl-2,3-diphenyloxirane has the potential to lead to new discoveries and applications in various fields of science.
Métodos De Síntesis
The synthesis of 2-Methyl-2,3-diphenyloxirane involves the reaction of 2-methyl-2-phenylpropanal with peroxyacetic acid. This reaction results in the formation of an intermediate epoxide, which is then rearranged to produce 2-Methyl-2,3-diphenyloxirane. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Methyl-2,3-diphenyloxirane has been widely used in scientific research due to its unique chemical and physical properties. It has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In biochemistry, it has been studied for its potential use as a ligand for protein binding studies. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-methyl-2,3-diphenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOAJBYHVVDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340988 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-diphenyloxirane | |
CAS RN |
10282-18-5 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

